EZH2-IN-15

EZH2 inhibition histone methyltransferase epigenetic drug discovery

Standard EZH2 inhibitors exhibit variable potency against wild-type vs. mutant isoforms, complicating experimental interpretation. EZH2-IN-15 (SHR2554, Zeprumetostat) is a SAM-competitive inhibitor with validated clinical data. - Biochemical potency: wild-type EZH2 IC50 = 0.87 nM; Y641F mutant IC50 = 2.68 nM - Cellular H3K27me3 suppression IC50 = 1.63 nM (Pfeiffer DLBCL cells) - NMPA conditional approval (Aug 2025) for peripheral T-cell lymphoma; supports IND-enabling studies - Published synergy with HDAC inhibitors (e.g., chidamide) in B-cell malignancies

Molecular Formula C32H44N4O4
Molecular Weight 548.7 g/mol
CAS No. 2098545-98-1
Cat. No. B15584336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2-IN-15
CAS2098545-98-1
Molecular FormulaC32H44N4O4
Molecular Weight548.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37)
InChIKeyYLZVNQZYAYVUCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EZH2-IN-15 (Zeprumetostat) Inhibitor Overview


EZH2-IN-15 (also designated SHR2554 or Zeprumetostat) is a small-molecule inhibitor that selectively targets the catalytic SET domain of Enhancer of Zeste Homolog 2 (EZH2), the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. The compound exhibits oral bioavailability and functions as a SAM-competitive inhibitor of EZH2 methyltransferase activity, thereby reducing histone H3 lysine 27 trimethylation (H3K27me3) and reversing aberrant gene silencing . EZH2-IN-15 has progressed through first-in-human phase 1 clinical evaluation and phase 2 clinical studies for hematological malignancies, distinguishing it from many early-stage EZH2 inhibitors that remain at the preclinical proof-of-concept stage [2]. The compound is supplied as a research tool under CAS 2098545-98-1 with a molecular formula of C32H44N4O4 and molecular weight of 548.72 g/mol [1].

EZH2 wild‑type and Y641F mutant inhibition studies
H3K27me3‑dependent tumor model research
Reference for epigenetic probe and translational research programs

EZH2-IN-15 Differentiation from Class-Similar Inhibitors


EZH2 inhibitors are not functionally interchangeable despite sharing a common nominal target. Substituting EZH2-IN-15 with alternative EZH2 inhibitors such as Tazemetostat (EPZ-6438), GSK126, or EI1 introduces systematic variability across three critical dimensions: (1) absolute biochemical potency against wild-type EZH2, where EZH2-IN-15 exhibits sub-nanomolar IC50 (0.87 nM) versus Tazemetostat's 11 nM [1]; (2) differential activity against clinically relevant EZH2 gain-of-function mutants (e.g., Y641F), which show varied sensitivity profiles across inhibitor chemotypes [2]; and (3) EZH1 off-target liability, where selectivity ratios differ substantially (EZH2-IN-15: ~22-fold EZH2 vs. EZH1 vs. Tazemetostat: ~36-fold [1]). Furthermore, EZH2-IN-15 is supported by clinical validation in relapsed/refractory PTCL with documented 61% objective response rate [3], whereas many comparator compounds lack human efficacy data. Generic substitution without accounting for these quantitative differences may compromise experimental reproducibility, confound structure-activity relationship studies, and undermine translational relevance.

EZH1/EZH2 selectivity window differs; off‑target isoform effects may vary across inhibitors and concentration ranges.

Cellular H3K27me3 suppression potency may not extrapolate directly between cell lines or assay formats.

Combination synergy profiles are partner‑specific; chidamide synergy may not replicate with other HDAC inhibitors or models.

EZH2-IN-15 Quantitative Differentiation Evidence


Biochemical Potency: Wild-Type EZH2 vs Comparators

EZH2-IN-15 demonstrates sub-nanomolar inhibitory potency against wild-type EZH2 methyltransferase activity with an IC50 of 0.87 nM measured by CTG assay [1]. This represents a potency advantage relative to clinically established EZH2 inhibitors: Tazemetostat (EPZ-6438) exhibits an IC50 of 11 nM in peptide assay and 16 nM in nucleosome assay [2], while GSK126 shows an IC50 of 9.9 nM against EZH2 methyltransferase [3]. The approximately 12.6-fold lower IC50 of EZH2-IN-15 compared to Tazemetostat (0.87 nM vs. 11 nM) translates to reduced compound consumption and lower required working concentrations in biochemical and cellular assays [1].

Biochemical potency (WT EZH2)
Cross‑study comparable
IC₅₀ 0.87 nM vs Tazemetostat Ki 2.5 nM (>12‑fold difference)
Reported biochemical potency context; supports dose‑response assay design.
Cross‑study assay conditions may differ; direct IC₅₀‑to‑Ki comparison is approximate.
EZH2 inhibition histone methyltransferase epigenetic drug discovery SAM-competitive inhibitor

Cellular H3K27me3 Suppression in DLBCL Cells

EZH2-IN-15 potently inhibits the EZH2 Y641F gain-of-function mutant with an IC50 of 2.68 nM, representing only a 3.1-fold reduction in potency relative to wild-type EZH2 (0.87 nM) . This contrasts with the behavior of some comparator EZH2 inhibitors: EI1 exhibits IC50 values of 15 nM and 13 nM for wild-type and Y641F EZH2 respectively (1.15-fold difference) [1], while other tool compounds such as EZH2-IN-16 show IC50 values of 37.6 nM and 79.1 nM for wild-type and Y641F EZH2 respectively (2.1-fold difference, but with substantially weaker absolute potency) . EZH2 Y641F is a clinically significant mutation occurring in approximately 22% of diffuse large B-cell lymphoma (DLBCL) cases and confers increased H3K27me3 catalytic activity .

Cellular H3K27me3 IC₅₀
Class‑level inference
1.63 nM in Pfeiffer DLBCL cells
Reported cellular target engagement context; supports pharmacodynamic assay design.
Direct comparator cellular data not available.
EZH2 mutation Y641F DLBCL gain-of-function mutant

EZH1 Selectivity Versus Dual EZH2/1 Inhibitors

EZH2-IN-15 exhibits an IC50 of 19.10 nM against EZH1, producing a 22-fold selectivity ratio for EZH2 over EZH1 (19.10 nM / 0.87 nM) . This selectivity profile is intermediate between highly EZH2-selective inhibitors and dual EZH1/2 inhibitors. For comparison: Tazemetostat exhibits an IC50 of 392 nM against EZH1, corresponding to approximately 36-fold selectivity over EZH2 [1]. In contrast, dual EZH1/2 inhibitors such as Valemetostat (DS-3201) show IC50 ≤ 10 nM against both isoforms (selectivity ratio ≤ 1) [2]. UNC1999, another dual inhibitor, demonstrates even greater EZH1 inhibition than EZH2 [3]. EZH1 shares 96% sequence identity with EZH2 in the SET domain and can functionally compensate for EZH2 inhibition in certain contexts .

EZH2/EZH1 selectivity
Cross‑study comparable
22‑fold (EZH2 IC₅₀ 0.87 nM / EZH1 19.1 nM) vs Tazemetostat ~35‑fold, UNC1999 ~5‑fold
Selectivity window defines usable concentration range for EZH2‑specific studies.
EZH1 IC₅₀ = 19.1 nM establishes practical off‑target threshold.
EZH1 selectivity off-target profiling EZH1/2 dual inhibition therapeutic window

Clinical-Stage Differentiation: PTCL Approval

EZH2-IN-15 reduces intracellular H3K27me3 levels in Pfeiffer diffuse large B-cell lymphoma cells with an IC50 of 1.63 nM [1]. This cellular potency closely tracks its biochemical IC50 (0.87 nM), indicating efficient cell penetration and on-target engagement without substantial shift between biochemical and cellular activity [1]. For comparative context, Tazemetostat reduces H3K27me3 in cellular models with reported IC50 values in the low nanomolar range but with greater fold-shift relative to biochemical potency [2]. GSK126 inhibits DLBCL cell proliferation with IC50 ranging from 28 nM to 5.5 μM depending on cell line and treatment duration [3]. The Pfeiffer cell line harbors the EZH2 A677G mutation, representing another clinically relevant EZH2-mutant DLBCL model distinct from Y641 mutants [1].

Regulatory milestone
Reported regulatory context
Conditional NMPA approval (Aug 2025) for R/R PTCL
Supports translational research model; IND‑enabling reference context.
Distinct indication from Tazemetostat (FDA approved for other lymphomas).
H3K27me3 cellular pharmacodynamics Pfeiffer cells target engagement

Synergistic Combination with HDAC Inhibitor in DLBCL

EZH2-IN-15 (SHR2554) has demonstrated clinical proof-of-concept in a first-in-human phase 1 trial (NCT03603951) enrolling patients with relapsed or refractory mature lymphoid neoplasms [1]. In the peripheral T-cell lymphoma (PTCL) cohort (n=28), EZH2-IN-15 achieved an objective response rate (ORR) of 61% (95% CI 41-78) with a median duration of response of 12.3 months (95% CI 7.4-not reached), and 59% (10/17) of responders had ongoing responses at data cutoff [1]. The recommended phase 2 dose was established at 350 mg twice daily oral administration [2]. In contrast, the FDA-approved EZH2 inhibitor Tazemetostat has reported ORR of 15-29% in epithelioid sarcoma and follicular lymphoma, with limited clinical data in PTCL [3]. GSK126 and EI1 have not advanced beyond preclinical development, lacking human efficacy and safety data [4]. A pivotal phase 2 study of EZH2-IN-15 in relapsed/refractory PTCL has completed enrollment with results presented at EHA 2025, further substantiating clinical translation [5].

Combination synergy profile
Direct head‑to‑head comparison
Synergy with HDAC inhibitor chidamide in DLBCL models (in vitro + xenograft)
Reported combination model‑response context; supports epigenetic co‑targeting study design.
Synergy partner‑specific; other inhibitors show distinct combination profiles.
peripheral T-cell lymphoma phase 1 clinical trial objective response rate EZH2 inhibitor clinical data

EZH2-IN-15 Research & Preclinical Application Scenarios


High-Sensitivity Biochemical Screening and Dose-Response Studies

EZH2-IN-15 is optimally deployed in diffuse large B-cell lymphoma (DLBCL) research requiring potent inhibition of both wild-type and mutant EZH2. With Y641F mutant IC50 of 2.68 nM and cellular H3K27me3 IC50 of 1.63 nM in A677G-mutant Pfeiffer cells [1], the compound maintains single-digit nanomolar potency across clinically relevant EZH2 variants. This performance contrasts with EZH2-IN-16 (Y641F IC50 = 79.1 nM) and provides a >10-fold potency advantage in mutant contexts. For procurement decisions, this translates to reduced compound consumption per assay, with a 10 nM working concentration achievable using approximately 12-fold less material than required for EZH2-IN-16 to achieve equivalent target engagement.

Cellular Pharmacodynamic Studies in DLBCL and H3K27me3-Dependent Tumors

Researchers designing translational studies in peripheral T-cell lymphoma (PTCL) should prioritize EZH2-IN-15 based on its unique clinical validation dataset. The compound's 61% ORR in relapsed/refractory PTCL with median DoR of 12.3 months provides a clinically anchored benchmark unavailable for GSK126, EI1, or other preclinical-only EZH2 inhibitors [1]. This clinical data enables researchers to contextualize preclinical findings against actual human efficacy parameters, strengthening grant applications and publication impact. The established recommended phase 2 dose (350 mg BID) also provides validated pharmacokinetic parameters for dose-response modeling in preclinical-to-clinical translation .

IND-Enabling Preclinical Studies

EZH2-IN-15 is appropriate for studies requiring moderate EZH1 sparing, with a defined 22-fold EZH2/EZH1 selectivity ratio (EZH1 IC50 = 19.10 nM) . This contrasts with dual EZH1/2 inhibitors (Valemetostat: IC50 ≤ 10 nM for both isoforms, selectivity ratio ≤ 1) [1] that may obscure isoform-specific phenotypes, and with highly EZH2-selective compounds (Tazemetostat: 36-fold selectivity) that completely ablate EZH1 activity. Researchers investigating EZH1 compensation mechanisms or isoform-specific functions should select EZH2-IN-15 when a defined intermediate selectivity profile is required for mechanistic clarity, rather than defaulting to dual inhibitors that conflate EZH1 and EZH2 contributions.

Epigenetic Combination Strategy with HDAC Inhibitor Synergy

For high-throughput screening or low-volume assay formats where compound solubility and DMSO carryover are limiting factors, EZH2-IN-15's sub-nanomolar potency (WT IC50 = 0.87 nM) enables 10- to 12-fold lower working concentrations than Tazemetostat (IC50 = 11 nM) [1] or GSK126 (IC50 = 9.9 nM) . This potency advantage directly reduces solvent exposure in sensitive primary cell assays and minimizes precipitation artifacts in extended-duration experiments. For procurement planning, achieving equivalent target coverage with EZH2-IN-15 requires proportionally less compound mass, reducing per-experiment cost and extending stock longevity.

Application
Selection Property
Validation Focus
Biochemical dose‑response studies
EZH2 inhibition potency context
Assay sensitivity and dynamic range
Cellular pharmacodynamic studies
Cellular target engagement context (H3K27me3)
Intracellular potency and EZH1 threshold
IND‑enabling preclinical studies
Regulatory milestone reference context
Translational model bridging
Epigenetic combination studies
HDAC co‑targeting synergy context
Combination partner‑specific validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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